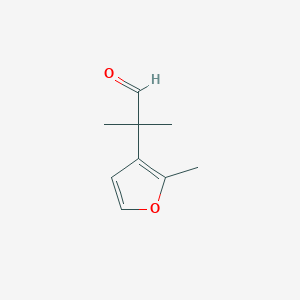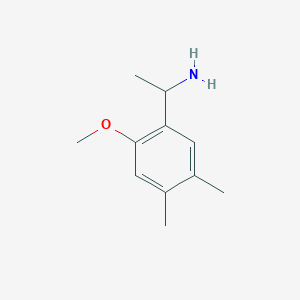
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine is an organic compound with a complex structure that includes a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
The synthesis of 1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine typically involves several steps. One common method includes the nucleophilic substitution reaction of 4-bromo-2,5-dimethoxyphenethylamine with methoxymethyl chloride in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, methoxymethyl chloride for substitution, and various oxidizing agents for oxidation are used
Major Products: The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: It is used in studies investigating the effects of psychedelics on the human brain, particularly in relation to serotonin receptors.
Medicine: Research into its potential therapeutic effects, especially in the context of mental health and neurological disorders, is ongoing.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine involves its interaction with molecular targets such as serotonin receptors. It is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain and producing its effects .
Comparación Con Compuestos Similares
1-(2-Methoxy-4,5-dimethylphenyl)ethan-1-amine can be compared with similar compounds such as:
2- [3,5-dimethoxy-4- (methoxymethyl)phenyl]ethan-1-amine:
1-(2-Methoxy-4-methylphenyl)ethan-1-one: A versatile small molecule scaffold used in various chemical syntheses.
1-(3-(4-Methoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine: Another related compound with similar structural features.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific interactions and uses.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(2-methoxy-4,5-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-7-5-10(9(3)12)11(13-4)6-8(7)2/h5-6,9H,12H2,1-4H3 |
Clave InChI |
VCXFBOJZDAKFFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)OC)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


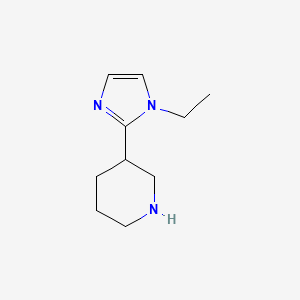
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
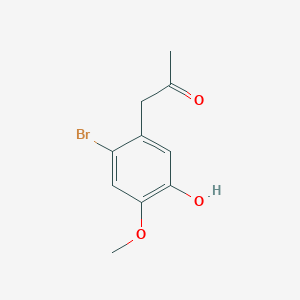
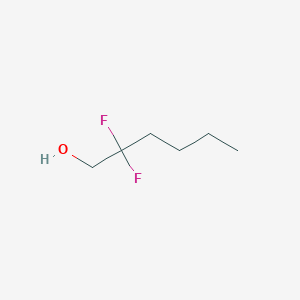
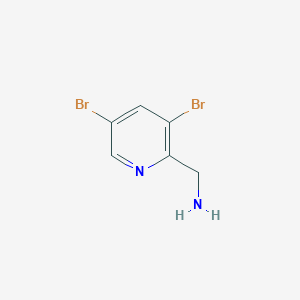
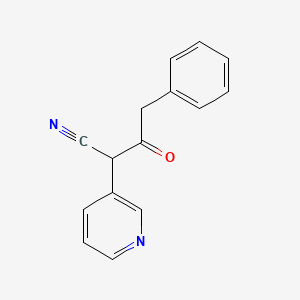
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 2-phenoxyacetate](/img/structure/B13599675.png)
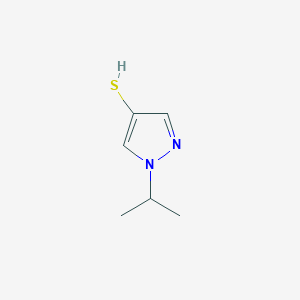
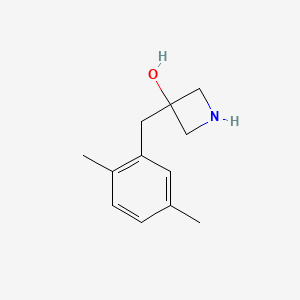
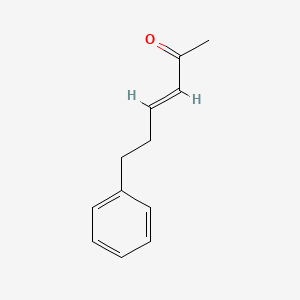
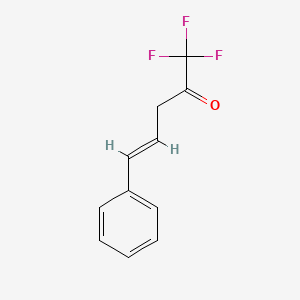
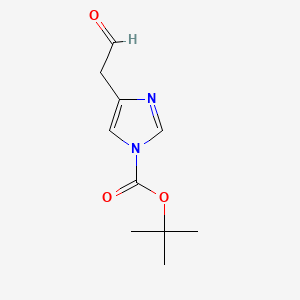
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
